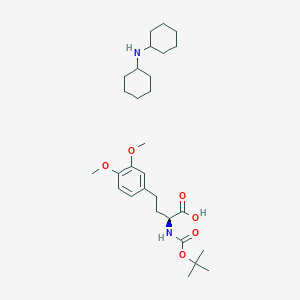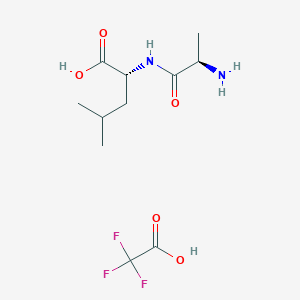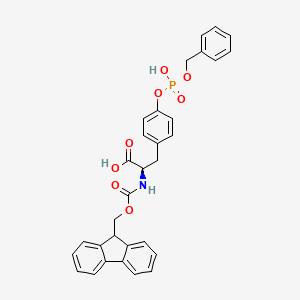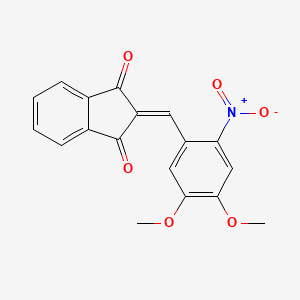
Boc-beta,beta-diMe-Phe-OH*DCHA (rac)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) is a chemical compound with the CAS number 144643-84-5 . Its chemical name is N-alpha-t-Butyloxycarbonyl-beta,beta-dimethyl-phenylalanine (rac.) dicyclohexylamine salt . It is also known by other synonyms such as 2- (tert-butoxycarbonylamino)-3-methyl-3-phenylbutanoic acid DCHA salt, (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid DCHA salt, and (R,S)-Boc-beta,beta-dimethyl-phenylalanine dicyclohexylamine . Beta,beta-Dimethylation of amino acids, like in this compound, stabilizes appropriate peptides towards digestion by proteases .
Molecular Structure Analysis
The molecular formula of Boc-beta,beta-diMe-Phe-OH*DCHA (rac) is C28H46N2O4 . It has a molecular weight of 474.7 g/mol . The SMILES representation of the molecule isCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 . Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-beta,beta-diMe-Phe-OH*DCHA (rac) include its molecular formula C28H46N2O4 and molecular weight 474.7 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) has been used in a variety of scientific research applications. For example, it has been used in the synthesis of peptide hormones, peptide antibiotics, and peptide toxins. It has also been used in the development of novel peptides with improved pharmacological properties. In addition, it has been used in the synthesis of peptide-based drugs and drug delivery systems.
Mechanism of Action
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) acts as a linker and capping agent during peptide synthesis. The linker is used to attach the amino acid to the solid support, while the capping agent protects the amino acid from degradation. The linker and capping agent also serve to promote the formation of the desired peptide structure.
Biochemical and Physiological Effects
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) has been used in the synthesis of peptide hormones, peptide antibiotics, and peptide toxins. These peptides have a variety of biochemical and physiological effects, depending on the peptide sequence. For example, peptide hormones can act as neurotransmitters, hormones, or growth factors, while peptide antibiotics can inhibit the growth of bacteria or other microorganisms. Peptide toxins can be used to target specific cells or organisms, or to modulate the activity of enzymes or other proteins.
Advantages and Limitations for Lab Experiments
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) has several advantages for use in laboratory experiments. It is a stable reagent, with a long shelf life. It is also relatively inexpensive and easy to use. However, it is not suitable for use in the synthesis of peptides containing cysteine or other thiol-containing amino acids, as the reagent may react with the thiol group.
Future Directions
The use of Boc-beta,beta-diMe-Phe-OH*DCHA (rac) in the synthesis of peptides has opened up a wide range of possibilities for the development of novel peptides with improved pharmacological properties. In the future, this reagent could be used in the synthesis of peptide-based drugs, drug delivery systems, and peptide vaccines. It could also be used in the development of peptide-based diagnostics and therapeutics. Additionally, it could be used in the synthesis of peptide-based materials for use in tissue engineering, drug delivery, and other biomedical applications.
Synthesis Methods
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) is synthesized using a process known as solid-phase peptide synthesis (SPPS). This process involves the coupling of amino acids to a solid support, such as a resin or polymer. The amino acids are then linked together in a stepwise fashion to form the desired peptide. Boc-beta,beta-diMe-Phe-OH*DCHA (rac) can be used as a linker for the attachment of the amino acid to the solid support. It is also used as a capping reagent to protect the amino acid from degradation.
Safety and Hazards
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-10,12H,1-5H3,(H,17,20)(H,18,19);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRQGHNXMROJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)










